molecular formula C15H20Cl3NO7 B4997578 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid

2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid

Cat. No.: B4997578
M. Wt: 432.7 g/mol
InChI Key: KAYQZYWIFSLVCH-UHFFFAOYSA-N
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Description

2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid is a complex organic compound with a variety of functional groups, including aromatic rings, ethers, and amines

Properties

IUPAC Name

2-[methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl3NO3.C2H2O4/c1-17(2-4-18)3-5-19-6-7-20-13-11(15)8-10(14)9-12(13)16;3-1(4)2(5)6/h8-9,18H,2-7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYQZYWIFSLVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]amino]ethanol: Similar structure but with fewer chlorine atoms.

    2-[Methyl-[2-[2-(2,4,6-tribromophenoxy)ethoxy]ethyl]amino]ethanol: Bromine atoms instead of chlorine.

    2-[Methyl-[2-[2-(2,4,6-trifluorophenoxy)ethoxy]ethyl]amino]ethanol: Fluorine atoms instead of chlorine.

Uniqueness

The presence of three chlorine atoms in the aromatic ring of 2-[Methyl-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]amino]ethanol makes it unique compared to its analogs

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